Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 40981-17-7
VCID: VC7108783
InChI: InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CCl
Molecular Formula: C9H15ClN2O3
Molecular Weight: 234.68

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate

CAS No.: 40981-17-7

Cat. No.: VC7108783

Molecular Formula: C9H15ClN2O3

Molecular Weight: 234.68

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate - 40981-17-7

Specification

CAS No. 40981-17-7
Molecular Formula C9H15ClN2O3
Molecular Weight 234.68
IUPAC Name ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3
Standard InChI Key PTFKNHYQFQWBAA-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CCl

Introduction

Structural Characteristics and Chemical Properties

The compound’s core structure consists of a piperazine ring, a cyclic diamine known for its conformational flexibility and hydrogen-bonding capabilities. The ethyl ester moiety at the 1-position and the chloroacetyl group at the 4-position introduce distinct electronic and steric effects. The chloroacetyl substituent, featuring a reactive α-chlorine atom, enables nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H15ClN2O3\text{C}_9\text{H}_{15}\text{Cl}\text{N}_2\text{O}_3
Molecular Weight234.68 g/mol
CAS Registry Number40981-17-7

The ester group enhances solubility in organic solvents, while the chloroacetyl group contributes to electrophilic reactivity. These features position the compound as a valuable building block for derivatization .

Synthetic Routes and Methodological Considerations

Synthesis typically involves sequential functionalization of the piperazine ring. A common approach begins with piperazine-1-carboxylic acid ethyl ester, which undergoes chloroacetylation at the 4-position using chloroacetyl chloride under basic conditions .

Example Reaction Pathway:

  • Base-mediated chloroacetylation:

    Piperazine-1-carboxylate+ClCH2COClEt3NEthyl 4-(2-chloroacetyl)piperazine-1-carboxylate\text{Piperazine-1-carboxylate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate}

    Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

Purification via column chromatography or recrystallization ensures high yields (>70%). Alternative routes may employ solid-phase synthesis or microwave-assisted techniques to optimize efficiency .

Applications in Pharmaceutical Research

Piperazine derivatives are pivotal in drug discovery due to their bioavailability and ability to modulate biological targets. Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate serves as:

  • Anticancer Agent Precursor: Chloroacetyl groups facilitate conjugation with thiol-containing biomolecules, enabling targeted drug delivery systems.

  • Antimicrobial Scaffold: Structural analogs exhibit inhibitory effects against bacterial enzymes like dihydrofolate reductase .

  • Neurological Probes: Piperazine cores are prevalent in serotonin and dopamine receptor ligands, suggesting potential central nervous system applications.

Comparative Analysis with Structural Analogs

The chloroacetyl group distinguishes this compound from related derivatives:

Compound NameMolecular FormulaKey Feature
Ethyl 4-(2-ethoxyethyl)piperazine-1-carboxylateC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3Ethoxyethyl group enhances lipophilicity .
Ethyl piperazine-1-carboxylateC7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2Lacks substituents, simpler metabolic profile .

The chloroacetyl variant’s reactivity enables diverse downstream modifications, unlike its ethoxyethyl counterpart, which prioritizes passive membrane diffusion .

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